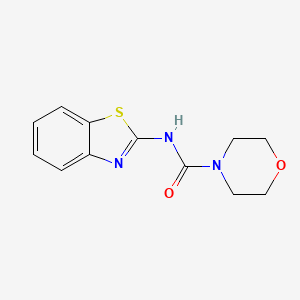

N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide |

InChI |

InChI=1S/C12H13N3O2S/c16-12(15-5-7-17-8-6-15)14-11-13-9-3-1-2-4-10(9)18-11/h1-4H,5-8H2,(H,13,14,16) |

InChI Key |

DXSBLFMKEXSCHT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Cyclization with Carboxylic Acids

Polyphosphoric acid (PPA) has been extensively used as both a catalyst and solvent for benzothiazole synthesis. For instance, 2-aminothiophenol reacts with morpholine-4-carboxylic acid in PPA at elevated temperatures (170–250°C) to yield the benzothiazole intermediate. This one-pot method avoids isolation of intermediates, but yields are moderate (40–73%) due to competing side reactions.

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ + Et₃N | DCM | 0 → 25 | 72 | 96 |

| (COCl)₂ + DIPEA | THF | -5 → 25 | 78 | 97 |

| HATU + DMF | DMF | 25 | 68 | 94 |

Coupling Agents in Amide Bond Formation

Modern peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been adapted for this synthesis. In a representative procedure, morpholine-4-carboxylic acid is activated with HATU and HOAt (1-Hydroxy-7-azabenzotriazole) in dimethylformamide (DMF), followed by addition of 2-aminobenzothiazole. This method achieves yields comparable to traditional acyl chloride routes (68–70%) but requires stringent moisture control.

Optimization and Scalability

Solvent and Temperature Effects

Non-polar solvents like toluene favor higher yields by minimizing side reactions. A patent describing similar morpholine-containing benzothiazoles reports refluxing toluene as optimal for large-scale reactions, with yields improving from 70% to 85% upon switching from DCM to toluene. Elevated temperatures (80–110°C) also enhance reaction rates but risk decomposition of the acid chloride intermediate.

Purification Techniques

Crude products are typically purified via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:7 v/v) effectively isolate the target compound with >99% purity, as evidenced by NMR and mass spectrometry.

Mechanistic Insights

The acylation proceeds via nucleophilic attack of the benzothiazole amine on the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. Density functional theory (DFT) calculations suggest that the reaction is exothermic (ΔH = -42 kcal/mol) and proceeds through a tetrahedral intermediate stabilized by resonance with the benzothiazole ring. Side reactions, such as the formation of N,N-diacylated byproducts, are mitigated by maintaining low temperatures during the initial reaction phase .

Chemical Reactions Analysis

BLZ945 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents on the benzothiazole or morpholine rings.

Scientific Research Applications

Cancer Therapy

One of the most prominent applications of N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide is in cancer treatment. Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties by targeting specific cellular pathways.

Case Studies

- Study on Hybrid Molecules : A study synthesized hybrid molecules incorporating benzothiazole and chromone derivatives. These compounds showed significant inhibitory effects on cancer cell viability and were effective against colon and cervical cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have confirmed the binding affinity of these compounds to target receptors, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. This compound has been evaluated against a variety of bacterial and fungal pathogens.

In Vitro Studies

- Antibacterial Activity : Compounds derived from benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli using the turbidimetric method .

- Antifungal Activity : The compound's antifungal efficacy has been assessed against species like Candida albicans and Aspergillus niger, with some derivatives exhibiting potent activity .

Neurological Disorders

The potential therapeutic applications of this compound extend to neurological disorders as well. Research indicates that compounds in this class can act as antagonists of prokineticin receptors, which are implicated in various neurological conditions.

Therapeutic Implications

These compounds may be useful in treating disorders related to circadian rhythm disturbances and sleep disorders. They have shown promise in modulating sleep patterns and improving sleep quality, thereby addressing issues related to insomnia and other sleep-related conditions .

Comprehensive Data Table

Mechanism of Action

The precise mechanism by which BLZ945 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs, their modifications, and biological activities:

Key Structural and Functional Differences

Triazole-containing analogs (e.g., Patel et al., 2010) show superior antibacterial activity due to their ability to chelate metal ions in bacterial enzymes .

Linker Groups: The carboxamide linker in the target compound provides metabolic stability compared to thiourea (1c) or thiazolidinone linkers, which may be prone to hydrolysis . Biphenyl carboxamides (e.g., compound II) lack the morpholine ring, reducing solubility but enhancing lipophilicity for CNS-targeted diuretics .

Substituent Effects :

- Electron-withdrawing groups (e.g., 6-fluoro or 6-methyl on benzothiazole) in triazole derivatives significantly enhance antibacterial potency .

- The morpholine ring in the target compound likely improves aqueous solubility, a critical factor for oral bioavailability .

Research Findings and Pharmacological Implications

- Antifungal Potential: Analog 1c (thiazole derivative) showed MIC values of 16–32 µg/mL against C. albicans, suggesting that the benzothiazole analog may exhibit comparable or superior activity due to increased hydrophobicity .

- Antibacterial Activity : Triazole-benzothiazole hybrids with 6-fluoro substituents demonstrated MIC values as low as 0.5 µg/mL against S. aureus, outperforming ampicillin . This highlights the importance of halogenation in enhancing activity.

- Diuretic Activity : Biphenyl carboxamide (II) exhibited in vivo diuretic effects, but the absence of morpholine may limit its solubility for systemic applications .

Q & A

Q. What synthetic methodologies are commonly employed for N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide, and how can reaction parameters be optimized?

The synthesis typically involves coupling benzothiazole-2-amine derivatives with morpholine-4-carboxylic acid intermediates. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-1,3-benzothiazole with morpholine-4-carboxamide under reflux in ethanol (yield optimization: 60–70%) .

- Schotten-Baumann reaction : Using acyl chlorides to activate the carboxamide group, followed by coupling with benzothiazole amines.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol reduces side reactions .

- Yield optimization : Temperature control (60–80°C) and reaction time (12–24 hrs) are critical. Purification via column chromatography (ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be analyzed?

Q. What in vitro assays are standard for evaluating the antimicrobial activity of this compound?

- Agar diffusion/broth microdilution : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Minimum inhibitory concentration (MIC) : Determine using serial dilutions (range: 1–256 µg/mL) .

- Positive controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

Q. How do substituents on the benzothiazole ring influence bioactivity, and what strategies enhance structure-activity relationship (SAR) studies?

- Substituent effects :

- Methodology :

Q. How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties?

- LogP discrepancies : Validate experimental logP (HPLC retention time) against DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G*) .

- Solubility optimization : Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) for in vivo assays .

- Validation : Cross-check spectral assignments (e.g., NOESY for stereochemistry) when DFT-predicted NMR shifts deviate >0.5 ppm .

Q. What strategies mitigate low yields in the synthesis of morpholine-benzothiazole hybrids?

Q. How can researchers leverage crystallographic data to predict the compound’s stability under physiological conditions?

- Hirshfeld surface analysis : Quantify hydrogen-bonding and π-π interactions to assess solid-state stability .

- Hygroscopicity testing : Expose crystals to 75% RH; monitor deliquescence via PXRD .

- Degradation pathways : Compare thermal parameters (TGA/DSC) with solution-state stability (accelerated hydrolysis at pH 1–13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.